n-(4-Nitrobenzyl)benzamide chemical properties and structure
n-(4-Nitrobenzyl)benzamide chemical properties and structure
The following technical guide details the chemical properties, structural analysis, and synthesis of N-(4-Nitrobenzyl)benzamide , a significant amide intermediate in organic synthesis and medicinal chemistry.
Chemical Identity, Synthesis, and Structural Characterization
Executive Summary
N-(4-Nitrobenzyl)benzamide (CAS: 34907-24-9) is a secondary amide featuring a benzoyl group attached to a 4-nitrobenzyl moiety. It serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of antimicrobial agents and potential ligands for receptor binding. This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol via the Schotten-Baumann reaction, and detailed spectroscopic characterization data.
Chemical Structure & Bonding Analysis
Molecular Architecture
The molecule consists of two aromatic rings linked by a methylene-amide bridge (
Key Structural Features:
-
Amide Linkage: Exhibits partial double-bond character due to resonance (
), restricting rotation and favoring a planar conformation around the nitrogen. -
Nitro Group: Induces a strong dipole, enhancing crystallinity and melting point compared to the non-nitrated analog (N-benzylbenzamide).
-
Hydrogen Bonding: The amide proton (
) acts as a donor, while the carbonyl oxygen ( ) and nitro oxygens serve as acceptors, facilitating intermolecular H-bonding networks.
Structural Visualization
The following diagram illustrates the connectivity and key functional zones of the molecule.
Physicochemical Properties[1][2][3][4]
The following data summarizes the core physical constants. Note that the melting point is significantly higher than N-benzylbenzamide (
| Property | Value / Description |
| IUPAC Name | N-[(4-nitrophenyl)methyl]benzamide |
| CAS Registry Number | 34907-24-9 |
| Molecular Formula | |
| Molecular Weight | |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | |
| Solubility | Soluble in DMSO, DMF, hot Ethanol, DCM; Insoluble in Water |
| pKa (Amide NH) |
Synthesis Protocol: Schotten-Baumann Amidation
The most robust method for synthesizing N-(4-Nitrobenzyl)benzamide is the reaction of 4-nitrobenzylamine (often supplied as the hydrochloride salt) with benzoyl chloride in the presence of a base.
Reaction Mechanism
The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The base (Triethylamine or NaOH) neutralizes the HCl byproduct, driving the equilibrium forward.
[1]
Experimental Procedure (Self-Validating Protocol)
Reagents:
-
4-Nitrobenzylamine hydrochloride (
)[2] -
Benzoyl chloride (
) -
Triethylamine (
) or 10% NaOH ( ) -
Dichloromethane (DCM) or THF (Solvent)
Step-by-Step Workflow:
-
Preparation: Dissolve 4-nitrobenzylamine HCl (
) in anhydrous DCM ( ) in a round-bottom flask. -
Activation: Add Triethylamine (
) dropwise at . The solution will become cloudy as amine salts form (if using HCl salt). Stir for 15 min to ensure the free amine is available. -
Addition: Slowly add Benzoyl chloride (
) dropwise over 10 minutes. Maintain temperature below to prevent side reactions. -
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).
-
Work-up (Purification Logic):
-
Wash 1 (Acidic): Wash organic layer with
( ) to remove unreacted amine. -
Wash 2 (Basic): Wash with saturated
( ) to remove unreacted benzoic acid/benzoyl chloride hydrolysis products. -
Wash 3 (Neutral): Wash with Brine, dry over
.
-
-
Isolation: Evaporate solvent under reduced pressure. Recrystallize the crude solid from Ethanol/Water or Toluene to yield pure N-(4-Nitrobenzyl)benzamide.
Spectroscopic Characterization
Accurate identification relies on specific NMR signals, particularly the benzylic methylene shift and the AA'BB' pattern of the nitro-substituted ring.
Proton NMR ( NMR, , )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 9.15 | Triplet (br) | 1H | Amide proton, deshielded by carbonyl. | |
| 8.20 | Doublet ( | 2H | Ar- | Strongly deshielded by nitro group anisotropy. |
| 7.90 | Doublet ( | 2H | Benzoyl Ar- | Deshielded by carbonyl anisotropy. |
| 7.58 | Doublet ( | 2H | Ar- | Part of AA'BB' system of benzyl ring. |
| 7.45 - 7.55 | Multiplet | 3H | Benzoyl Ar- | Typical aromatic range. |
| 4.60 | Doublet ( | 2H | Benzylic methylene, coupled to NH. |
Infrared Spectroscopy (FT-IR)
-
3280 - 3300 cm⁻¹: N-H stretch (Amide).
-
1640 - 1650 cm⁻¹: C=O stretch (Amide I band).
-
1520 cm⁻¹ & 1345 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group diagnostic).
Biological & Industrial Relevance[8]
Drug Development Utility: N-(4-Nitrobenzyl)benzamide is primarily utilized as a scaffold intermediate .
-
Precursor to Amines: The nitro group can be selectively reduced (using
or ) to yield N-(4-aminobenzyl)benzamide . This amino-derivative allows for further functionalization (e.g., sulfonylation, acylation) to create libraries for Structure-Activity Relationship (SAR) studies. -
Antimicrobial Research: Benzamide derivatives often exhibit inhibitory activity against bacterial strains. The 4-nitrobenzyl moiety is a common pharmacophore explored for anti-tubercular and antifungal properties.
References
- Synthesis of Amides via Schotten-Baumann Reaction.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. [Standard Protocol Reference]
- Crystal Structure and Hydrogen Bonding in Nitrobenzamides.Acta Crystallographica Section E, 2008. (Contextual reference for nitro-amide packing).
-
PubChem Compound Summary: N-[(4-nitrophenyl)methyl]benzamide. National Center for Biotechnology Information. PubChem CID: 174264119. [Link]
-
Reaction of Benzoyl Chloride with Amines. Organic Syntheses, Coll. Vol. 1, p. 99 (1941). [Link]
